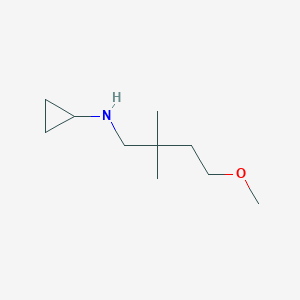

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine

説明

N-(4-Methoxy-2,2-dimethylbutyl)cyclopropanamine is a cyclopropanamine derivative featuring a methoxy-substituted aliphatic chain (4-methoxy-2,2-dimethylbutyl) attached to the amine group. Cyclopropanamine derivatives are widely explored in pharmaceuticals and agrochemicals due to their conformational rigidity and bioactivity .

特性

分子式 |

C10H21NO |

|---|---|

分子量 |

171.28 g/mol |

IUPAC名 |

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine |

InChI |

InChI=1S/C10H21NO/c1-10(2,6-7-12-3)8-11-9-4-5-9/h9,11H,4-8H2,1-3H3 |

InChIキー |

LSGZKYICZCTTTK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCOC)CNC1CC1 |

製品の起源 |

United States |

準備方法

The synthesis of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement .

化学反応の分析

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.

科学的研究の応用

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Structural Analogues

Key structural analogues and their substituent differences:

Key Observations :

Physical and Chemical Properties

生物活性

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine features a cyclopropane ring attached to a side chain that includes a methoxy group and a branched alkyl chain. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of cyclopropanamine have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. These compounds can induce apoptosis and inhibit angiogenesis, which are critical mechanisms in cancer progression.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5q | HepG2 | 5.0 | Induces apoptosis |

| Compound 5q | HCT116 | 3.5 | Inhibits angiogenesis |

| N-(4-methoxy...) | Various | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

2. Neuroprotective Effects

Preliminary research suggests that N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine may possess neuroprotective properties. Similar compounds have been investigated for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine is hypothesized to involve several mechanisms:

- Inhibition of Kinases : Some derivatives have been reported to inhibit specific kinases involved in cell proliferation and survival pathways, potentially leading to reduced tumor growth.

- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Modulation of Angiogenesis : By inhibiting the formation of new blood vessels, these compounds may limit nutrient supply to tumors.

Case Study 1: In Vitro Analysis

In vitro studies have demonstrated that N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine significantly reduces the viability of cancer cell lines at low micromolar concentrations. The mechanism involves both direct cytotoxic effects and the modulation of signaling pathways associated with cell survival.

Case Study 2: In Vivo Efficacy

Animal models treated with N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine exhibited prolonged survival times compared to controls. Histological analyses revealed a marked decrease in tumor size and vascular density, supporting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。